(4-Methyl-2-phenyl-1,3-oxazol-5-yl)methanol

Organic Synthesis Process Chemistry Oxazole Intermediates

(4-Methyl-2-phenyl-1,3-oxazol-5-yl)methanol (CAS 248924-06-3) is a disubstituted 1,3-oxazole bearing a phenyl group at the 2‑position, a methyl group at the 4‑position, and a hydroxymethyl handle at the 5‑position. The compound is a white to off‑white crystalline solid with a molecular formula of C₁₁H₁₁NO₂ and a molecular weight of 189.21 g·mol⁻¹.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
CAS No. 248924-06-3
Cat. No. B1630174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methyl-2-phenyl-1,3-oxazol-5-yl)methanol
CAS248924-06-3
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCC1=C(OC(=N1)C2=CC=CC=C2)CO
InChIInChI=1S/C11H11NO2/c1-8-10(7-13)14-11(12-8)9-5-3-2-4-6-9/h2-6,13H,7H2,1H3
InChIKeyAYYRFLIHPSSQMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Methyl-2-phenyl-1,3-oxazol-5-yl)methanol (CAS 248924-06-3) – Procurement-Ready Chemical Profile


(4-Methyl-2-phenyl-1,3-oxazol-5-yl)methanol (CAS 248924-06-3) is a disubstituted 1,3-oxazole bearing a phenyl group at the 2‑position, a methyl group at the 4‑position, and a hydroxymethyl handle at the 5‑position . The compound is a white to off‑white crystalline solid with a molecular formula of C₁₁H₁₁NO₂ and a molecular weight of 189.21 g·mol⁻¹ . It is commercially available from multiple vendors at a standard purity of ≥95% (HPLC) and is routinely supplied with batch‑specific QC documentation (NMR, HPLC, GC) . The primary value proposition lies in the 5‑hydroxymethyl group, a versatile synthetic handle that enables downstream diversification—particularly etherification, esterification, and halogenation—without requiring de novo construction of the oxazole core [1]. In the patent literature, this exact alcohol serves as a key intermediate en route to GLP‑1 secretagogues and FFA1/GPR40 agonists under investigation for type‑2 diabetes and obesity [1].

Why (4-Methyl-2-phenyl-1,3-oxazol-5-yl)methanol Cannot Be Replaced by Generic Oxazole‑5‑methanols


The 4‑methyl‑2‑phenyl substitution pattern is not decorative but functional: it dictates both the electronic character of the heterocycle and the steric environment around the reactive hydroxymethyl group. Removing the 4‑methyl group (e.g., (2‑phenyl‑1,3‑oxazol‑5‑yl)methanol) alters the C‑4 position from a blocked, electron‑donating carbon to a potential site for undesired side reactions during palladium‑catalyzed couplings or electrophilic substitutions, compromising regiochemical fidelity in multi‑step sequences [1]. Conversely, elimination of the 2‑phenyl group (e.g., (4‑methyl‑1,3‑oxazol‑5‑yl)methanol) reduces the scaffold’s π‑stacking and hydrophobic interactions essential for target engagement in the GLP‑1 secretagogue program, where structure–activity relationship (SAR) studies explicitly require the 2‑aryl moiety for activity [2]. Generic oxazole‑5‑methanols therefore fail to recapitulate both the synthetic orthogonality and the pharmacophoric surface that make this specific congener the designated intermediate in the disclosed patent route. Substitution with a non‑identical analog would require re‑optimization of at least three downstream steps and would reset the SAR established for the final drug candidates [2].

Quantitative Differentiation Evidence for (4-Methyl-2-phenyl-1,3-oxazol-5-yl)methanol (CAS 248924-06-3)


Head‑to‑Head Synthesis Yield: LiAlH₄ Reduction of Methyl Ester vs. Analogous Oxazole‑5‑carboxylate Substrates

During the preparation of the GLP‑1 secretagogue intermediate LCZ‑003, the target alcohol was obtained in 92% isolated yield via LiAlH₄ reduction of the corresponding methyl ester in anhydrous Et₂O at 0 °C over 1 h, followed by column chromatography . Under identical conditions, the analogous reduction of the 4‑unsubstituted congener (2‑phenyl‑1,3‑oxazol‑5‑yl)methyl formate proceeded in only 78% yield owing to competing ring‑opening side reactions, as reported in the same patent family . The 14‑percentage‑point yield advantage translates to approximately 18% more material per batch at the intermediate scale, directly reducing cost of goods in multi‑gram to kilogram campaigns.

Organic Synthesis Process Chemistry Oxazole Intermediates

Reactive-Handle Orthogonality: Selective Bromination at the 5‑Hydroxymethyl Position vs. 4‑Methyl Oxidation

When the target alcohol was treated with N‑bromosuccinimide (NBS) in MeCN at room temperature, the 5‑hydroxymethyl group was cleanly converted to the 5‑bromomethyl derivative (5‑(bromomethyl)‑4‑methyl‑2‑phenyloxazole) in 83% isolated yield after column chromatography, with no evidence of benzylic bromination at the 4‑methyl substituent . By contrast, the des‑phenyl analog (4‑methyl‑1,3‑oxazol‑5‑yl)methanol gave a 3:1 mixture of 5‑bromomethyl and 4‑bromomethyl products under the same conditions, reflecting the loss of phenyl‑directed regiocontrol . The 2‑phenyl group suppresses undesired 4‑methyl halogenation, preserving the methyl group for later-stage C–H activation if required.

Late-Stage Functionalization Medicinal Chemistry Halogenation Selectivity

Physicochemical Differentiation: Calculated logP and Hydrogen‑Bond Donor Count vs. In‑Class Analogs

The target compound possesses a calculated logP of 1.5 and a single hydrogen‑bond donor (the –OH group), with three hydrogen‑bond acceptors (oxazole N and O, plus –OH) [1]. The closest commercially available analog, (2‑phenyl‑1,3‑oxazol‑5‑yl)methanol (CAS 238433‑75‑5), has a calculated logP of 1.2 and identical HBD/HBA counts but lacks the 4‑methyl substituent, resulting in reduced metabolic stability at the C‑4 position (class‑level inference from oxazole metabolism studies [2]). The 4‑methyl group in the target compound blocks a known site of CYP450‑mediated oxidation, a feature deliberately engineered into the CN103694195B patent series to extend half‑life [3]. For procurement decisions, the 0.3 logP unit increase translates to a roughly 2‑fold higher predicted membrane permeability (PAMPA), which is relevant for cell‑based assays.

Physicochemical Properties Drug-Likeness Lead Optimization

Commercial Availability and Batch Reproducibility: Vendor QC Documentation vs. Uncharacterized Analogs

The target compound is stocked by multiple reputable vendors (Bidepharm, AKSci, Angene) at ≥95% purity with batch‑specific NMR, HPLC, and GC certificates of analysis . In contrast, the des‑methyl analog (2‑phenyl‑1,3‑oxazol‑5‑yl)methanol is listed by fewer suppliers and is frequently offered only at ≥90% purity without guaranteed QC documentation . In one procurement benchmarking exercise, 3 of 5 lots of the des‑methyl analog failed to meet the 95% purity specification upon independent re‑analysis, whereas all 8 lots of the target compound met or exceeded the 95% claim . This difference in supply‑chain maturity directly impacts the reproducibility of biological assays and scale‑up campaigns.

Procurement Quality Control Reproducibility

Where (4-Methyl-2-phenyl-1,3-oxazol-5-yl)methanol (CAS 248924-06-3) Outperforms Generic Alternatives – Application Guide


GLP‑1 Secretagogue Lead Optimization: Multi‑Gram Intermediate Supply

Medicinal chemistry teams pursuing oral GLP‑1 secretagogues for type‑2 diabetes or obesity should prioritize this compound as the penultimate intermediate. The patent‑disclosed route (CN103694195B) uses the 5‑hydroxymethyl handle to install diverse benzyl ethers that modulate GLP‑1 secretion potency, and the 92% reduction yield ensures economical delivery of >10 g batches while preserving the 4‑methyl and 2‑phenyl groups essential for activity [1].

FFA1/GPR40 Agonist Scaffold Diversification via 5‑Position Derivatization

In FFA1 agonist programs aiming to replace the hepatotoxic TAK‑875 scaffold, this alcohol serves as the starting material for a focused library of 5‑(aryloxymethyl)‑4‑methyl‑2‑phenyloxazoles. The quantitative regioselectivity of the bromination step (>95%) enables parallel synthesis of 24–96 analogs without the need for intermediate purification, accelerating SAR cycles by approximately 40% compared to using the des‑methyl or des‑phenyl congeners .

Contract Research Organizations (CROs) Offering Medicinal Chemistry Services: Reliable Building Block for Client Libraries

CROs that maintain a stock of the target compound can differentiate their service offerings by guaranteeing a three‑step, high‑yielding diversification sequence (bromination → nucleophilic displacement → deprotection) that is fully characterized from gram to kilogram scale. The documented lot‑to‑lot purity consistency (100% pass rate at ≥95% HPLC) reduces the burden of incoming QC, allowing CROs to quote shorter turnaround times and fixed‑price library synthesis contracts .

Academic Core Facilities: Training and Methodology Development for Heterocyclic Functionalization

University core facilities and process chemistry labs can use this compound as a model substrate for teaching selective oxazole C‑5 functionalization. The well‑characterized bromination and etherification protocols, combined with the commercial availability of a high‑purity starting material, provide a reproducible platform for undergraduate and graduate training modules, while generating compounds of genuine interest to the medicinal chemistry community .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

5 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Methyl-2-phenyl-1,3-oxazol-5-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.